molecular formula C28H21N3O4 B12628722 (1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

Cat. No.: B12628722
M. Wt: 463.5 g/mol
InChI Key: HFMRQEKAKMOWNT-LIONHTAISA-N
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Description

(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex synthetic organic compound featuring a polycyclic framework with a 9,10,14-triazatetracyclo core. This intricate structure incorporates multiple fused rings and functional groups, including a benzoyl moiety and a 4-acetylphenyl substituent. The specific stereochemistry at the 1S, 11S, 12R, and 16S positions is guaranteed, making this compound a chiral building block of high interest for advanced chemical synthesis and drug discovery programs. Its complex architecture is reminiscent of other nitrogen-containing heterocyclic compounds studied for their potential biological activities and unique molecular recognition properties . This chemical is provided as a high-purity solid for research applications. The primary value of this compound lies in its potential as a key intermediate or precursor in the development of novel pharmacologically active molecules. Researchers may utilize it in exploring structure-activity relationships (SAR), particularly in modulating enzyme or receptor interactions. The presence of the dione and benzoyl groups offers sites for further chemical modification, allowing for the creation of diverse compound libraries. Specific applications and mechanisms of action are areas of active investigation, and this product is intended to facilitate such exploratory science in chemical biology and medicinal chemistry. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated laboratory environment. Safety data should be consulted prior to use.

Properties

Molecular Formula

C28H21N3O4

Molecular Weight

463.5 g/mol

IUPAC Name

(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

InChI

InChI=1S/C28H21N3O4/c1-16(32)17-11-13-20(14-12-17)30-27(34)22-23(28(30)35)25(26(33)18-7-3-2-4-8-18)31-24(22)21-10-6-5-9-19(21)15-29-31/h2-15,22-25H,1H3/t22-,23+,24+,25-/m0/s1

InChI Key

HFMRQEKAKMOWNT-LIONHTAISA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)[C@H](N4[C@@H]3C5=CC=CC=C5C=N4)C(=O)C6=CC=CC=C6

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=N4)C(=O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthesis of the Tetracyclic Core

The synthesis begins with a precursor that contains the necessary carbon skeleton. Common methods include:

Functionalization

Once the core structure is established, functional groups are introduced:

  • Acetylation and benzoylation : This can be done using acetic anhydride for acetylation and benzoyl chloride for benzoylation under basic conditions to promote nucleophilic substitution.

  • Amidation or other modifications : Depending on the desired properties of the final compound, additional functional groups may be introduced through standard organic reactions such as amidation or esterification.

Analytical Techniques

To confirm the successful synthesis of each intermediate and the final product, various analytical techniques are utilized:

Summary Table of Preparation Methods

Step Methodology Key Reagents
Formation of tetracyclic core Cyclization (Diels-Alder) Diene and dienophile
Functionalization Acetylation Acetic anhydride
Benzoylation Benzoyl chloride
Confirmation NMR Spectroscopy -
Mass Spectrometry -
HPLC -

Research Findings

Recent studies have focused on optimizing these synthetic routes to enhance yield and selectivity:

  • Use of Catalysts : Research indicates that employing specific catalysts can significantly improve reaction rates and yields in cyclization steps.

  • Green Chemistry Approaches : Some methods have been adapted to reduce waste and improve sustainability by using less hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Use of reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Affect Cellular Pathways: Influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The target compound’s triazatetracyclohexadeca core differentiates it from related polycyclic systems:

Compound Name Core Structure Key Structural Differences
Target Compound 9,10,14-Triazatetracyclo[8.6.0.0²,⁷.0¹²,¹⁶]hexadeca-2,4,6,8-tetraene Contains three nitrogen atoms in the tetracycle
(10S,15R)-13-Butyl-10-(4-Methoxyphenyl)-... 8,11,13-Triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-... Smaller ring system (7.7.0 vs. 8.6.0)
2-Hydroxy-11-Methyl-16-[(E)-4-Methylbenzylidene]-... 1,11-Diazapentacyclo[12.3.1.0²,¹⁰.0³,⁸.0¹⁰,¹⁴]octadeca-... Pentacyclic vs. tetracyclic; fewer nitrogens

Implications :

  • The triazatetracyclo system in the target compound may confer greater rigidity and metabolic stability compared to diazapentacyclic analogs .
  • Smaller ring systems (e.g., 7.7.0 in ) reduce steric hindrance but may limit binding affinity in biological targets.

Substituent and Functional Group Analysis

Table 2: Substituent Comparison
Compound Name Substituents at Key Positions Functional Groups
Target Compound 14: 4-Acetylphenyl; 11: Benzoyl 13,15-dione; acetyl, benzoyl
(10S,15R)-13-Butyl-10-(4-Methoxyphenyl)-... 13: Butyl; 10: 4-Methoxyphenyl 12,14-dione; methoxy, butyl
2-Hydroxy-11-Methyl-16-[(E)-4-Methylbenzylidene]-... 16: 4-Methylbenzylidene; 13: 4-Methylphenyl 9,15-dione; hydroxy, methyl

Key Observations :

  • Electron-Withdrawing Groups : The 4-acetylphenyl group in the target compound may enhance electrophilic reactivity compared to the electron-donating 4-methoxyphenyl in .
  • Benzoyl vs. Benzylidene : The benzoyl group (target compound) provides a planar carbonyl, whereas the benzylidene moiety in introduces a conjugated double bond, altering π-π stacking interactions.

Physicochemical and Crystallographic Data

Limited crystallographic data is available for the target compound. However, comparisons can be drawn from analogs:

Compound Name Crystal System Unit Cell Parameters (Å) Reference
2-Hydroxy-11-Methyl-16-[(E)-4-Methylbenzylidene]-... Triclinic (P1) a = 9.3252, b = 10.4411, c = 12.678

The triclinic system in suggests low symmetry, which may correlate with the target compound’s packing behavior in solid-state applications.

Biological Activity

The compound (1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule with significant biological implications. Its structure suggests potential interactions with various biological targets due to its unique arrangement of functional groups and nitrogen atoms.

  • Molecular Formula : C28H21N3O4
  • Molecular Weight : 463.5 g/mol
  • CAS Number : 1014060-79-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules such as proteins and nucleic acids. The presence of multiple functional groups allows for diverse interactions that can modulate enzymatic activities or influence cellular pathways.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties . It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Analysis

A study investigating the effects of this compound on human breast cancer cells (MCF-7) revealed:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry and caspase activation assays.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity , particularly against Gram-positive bacteria.

Research Findings:

  • Minimum Inhibitory Concentration (MIC) : Effective against Staphylococcus aureus with an MIC of 32 µg/mL.
  • Mode of Action : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor , particularly targeting ribonucleases which are crucial for RNA metabolism.

Inhibition Studies:

  • Target Enzyme : Ribonuclease A
  • Inhibition Constant (Ki) : 0.5 µM indicating potent inhibition.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueMechanism of Action
AntitumorMCF-7 (Breast Cancer)15 µMInduction of apoptosis
AntimicrobialStaphylococcus aureus32 µg/mLDisruption of cell wall synthesis
Enzyme InhibitionRibonuclease A0.5 µMInhibition of RNA metabolism

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions, including cycloaddition, benzoylation, and acetylphenyl group incorporation. Key intermediates are validated via X-ray crystallography (e.g., similar tetracyclic structures in ). Purification often employs gradient chromatography, with purity confirmed by HPLC (>95%) and structural verification via 1^1H/13^{13}C NMR.

Q. How is the compound’s stereochemical configuration confirmed?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry in complex polycyclic systems. For example, analogous compounds in were analyzed using Mo Kα radiation (λ = 0.71073 Å) to determine absolute configurations. Computational validation via density functional theory (DFT) can supplement experimental data.

Q. What spectroscopic techniques are critical for characterization?

  • NMR : Assigns proton and carbon environments, with 1^1H-13^{13}C HSQC and HMBC resolving connectivity.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups. Cross-referencing with crystallographic data ensures accuracy .

Q. What are best practices for handling stability issues during synthesis?

Use inert atmospheres (N2_2/Ar) for oxygen-sensitive steps, and monitor reaction progress via TLC or inline UV-vis spectroscopy. Lyophilization is preferred for hygroscopic intermediates. Stability studies under varied pH/temperature conditions can guide storage protocols .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., Gaussian or ORCA) predict transition states and activation energies for key steps like benzoylation. Machine learning (ML) models trained on reaction databases (e.g., Reaxys) can suggest optimal solvents/catalysts. Tools like COMSOL Multiphysics integrate reaction kinetics with fluid dynamics for scalable reactor design .

Q. What strategies resolve contradictions in observed vs. predicted reactivity?

  • Cross-validation : Compare experimental results (e.g., kinetic data) with DFT-computed mechanisms.
  • Sensitivity Analysis : Identify variables (e.g., temperature, catalyst loading) causing discrepancies using factorial design.
  • Error Analysis : Quantify instrumental uncertainty (e.g., ±0.5% in HPLC) and propagate errors statistically .

Q. How do steric and electronic effects influence its biological interactions?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities with target proteins. For example, the acetylphenyl group may enhance hydrophobic interactions, while the benzoyl moiety affects π-π stacking. Competitive assays (e.g., SPR) validate computational predictions .

Q. What reactor designs improve yield in large-scale synthesis?

Continuous flow reactors (e.g., microfluidic systems) enhance mixing and heat transfer for exothermic steps. Membrane separation (e.g., nanofiltration) isolates intermediates efficiently. Reaction engineering principles (e.g., Damköhler number analysis) ensure scalability .

Q. How can AI-driven tools enhance experimental design?

Platforms like ICReDD integrate quantum chemistry with ML to prioritize synthetic routes. Active learning algorithms iteratively refine conditions (e.g., solvent polarity, catalyst ratio) using Bayesian optimization. Digital twins simulate outcomes before lab execution .

Q. What protocols ensure data integrity in collaborative studies?

  • Encryption : Secure raw data (e.g., crystallographic .cif files) with AES-256.
  • Version Control : Use GitLab or Benchling for tracking experimental revisions.
  • Metadata Standards : Adopt ISA-Tab format for reproducible workflows .

Methodological Notes

  • Data Contradictions : Always triangulate results across techniques (e.g., XRD + NMR + DFT) to minimize bias .
  • Ethical Compliance : Adhere to institutional chemical hygiene plans (e.g., OSHA guidelines) for hazardous intermediates .

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